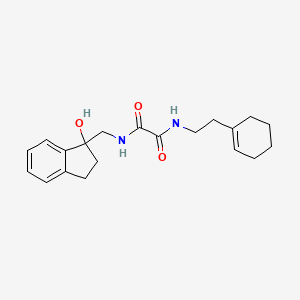

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a cyclohexenyl ethyl group at the N1 position and a hydroxydihydroindenyl methyl group at the N2 position. Oxalamides are known for diverse applications, including antiviral activity, flavor modulation, and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c23-18(21-13-11-15-6-2-1-3-7-15)19(24)22-14-20(25)12-10-16-8-4-5-9-17(16)20/h4-6,8-9,25H,1-3,7,10-14H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUWTPZEROAGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, a compound with the molecular formula C20H26N2O3 and a molecular weight of 342.439 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by research findings and case studies.

Chemical Structure

The compound is categorized as a Mannich base, which is known for its diverse biological activities. The structure includes a cyclohexene moiety and an indene-derived hydroxymethyl group, which are critical for its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, Mannich bases have been reported to show cytotoxic effects against various cancer cell lines. A study highlighted that certain Mannich bases demonstrated IC50 values lower than 10 µM against human colon cancer cells, indicating potent anticancer activity .

The mechanism of action for this class of compounds often involves the induction of apoptosis in cancer cells. For example, one study found that representative Mannich bases activated caspases (caspase-3, -8, and -9) in HL-60 leukemia cells, leading to programmed cell death . This suggests that this compound may similarly induce apoptosis through caspase activation.

Antimicrobial Properties

Mannich bases have also shown promise as antimicrobial agents. They exhibit antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes . The structural features of the compound contribute to its interaction with microbial targets.

Study on Antitumor Efficacy

In a comparative study involving various Mannich bases, the compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The study involved testing against multiple cancer cell lines, where it showed selective toxicity towards malignant cells over normal fibroblasts .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Mannich Base A | WiDr Colon Cancer | 8.5 | 10 |

| N1-(2-(cyclohex... | HL-60 Leukemia | <10 | >10 |

| Standard Drug | Melphalan | 15 | - |

Research on Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the cyclohexene and indene moieties significantly impacted biological activity. Alterations leading to increased lipophilicity enhanced cellular uptake and cytotoxicity .

Comparison with Similar Compounds

Antiviral Activity

Flavor Modulation

Hydrogen Bonding and Solubility

Metabolic and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.